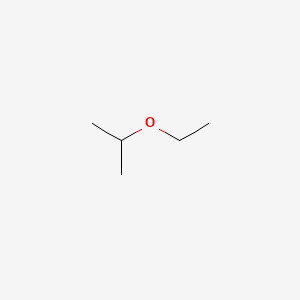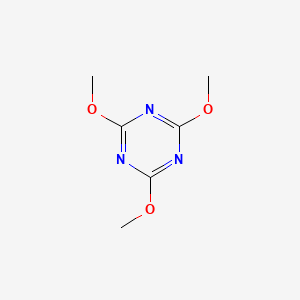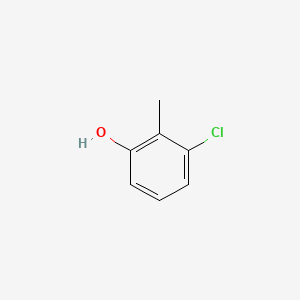
Methylbis(trimethylsilyloxy)vinylsilane
Descripción general
Descripción
Synthesis Analysis
Methylbis(trimethylsilyloxy)vinylsilane serves as a starting material for the synthesis of silylated enynes, which are valuable intermediates in organic synthesis. It also finds application in the modification of various materials to enhance their properties. A thorough investigation of the hydrosilylation reaction mediated by benzophenone has been conducted, using different substituted hydrosilanes with methyl bis-(trimethylsilyloxy)-vinylsilane as the olefin .Molecular Structure Analysis
The molecular formula of Methylbis(trimethylsilyloxy)vinylsilane is C9H24O2Si3 . Its unique chemical structure makes it a valuable precursor for various organic syntheses. The silicon atoms bonded to the vinyl group can be readily replaced with other functional groups, allowing researchers to create complex organic molecules.Physical And Chemical Properties Analysis
Methylbis(trimethylsilyloxy)vinylsilane has a molecular weight of 248.54 . It has a density of 0.9±0.1 g/cm3 , and a boiling point of 196.3±23.0 °C at 760 mmHg . The compound is in liquid form , with a refractive index of n20/D 1.397 (lit.) .Aplicaciones Científicas De Investigación
Aromatic C-H Silylation
This compound can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst. This process is significant in organic synthesis as it introduces silyl groups into aromatic compounds, which can be useful intermediates for further chemical transformations .
Agricultural Adjuvant
It serves as a reagent to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane , which is an agricultural adjuvant. Adjuvants are added to agricultural chemicals to enhance their effectiveness, and this particular derivative could improve the distribution and adherence of agricultural products on plant surfaces .
Sensory Performance Enhancer in Cosmetics
The same derivative mentioned above is also used as a sensory performance enhancer in cosmetic formulations. It can modify the feel and application properties of cosmetic products, potentially leading to improved user experience .
Organosilicon Chemistry
MilliporeSigma - 1,1,1,3,5,5,5-Heptamethyltrisiloxane Santa Cruz Biotechnology - Methylbis(trimethylsilyloxy)vinylsilane
Safety and Hazards
Methylbis(trimethylsilyloxy)vinylsilane is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It has a flash point of 63.6±23.0 °C . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Mode of Action
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane interacts with its targets through chemical reactions. For instance, it can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
Biochemical Pathways
As an intermediate, 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is involved in the synthesis pathways of various organosilicon compounds. It can participate in electrophilic substitution of unsaturated silanes and hydrosilylation reactions .
Pharmacokinetics
, can impact its behavior in chemical reactions.
Result of Action
The result of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane’s action is the formation of new organosilicon compounds with desired functionalities. For example, it can be used to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Propiedades
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNTUAHMWISEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-14-2 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30968326 | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5356-85-4 | |
| Record name | Vinylmethylbis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does Vinylmethylbis(trimethylsiloxy)silane play in the synthesis of novel polymers?
A1: Vinylmethylbis(trimethylsiloxy)silane acts as a crucial building block in the synthesis of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V). [] This is achieved through a two-step process. First, Vinylmethylbis(trimethylsiloxy)silane is reacted with 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) to yield cis and trans isomers of 2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disilacyclopentane (II). Subsequently, II undergoes anionic ring-opening polymerization (AROP) to produce the desired polymer (V). []
Q2: How is the structure of the resulting polymer (V) characterized?
A2: The structure of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V) is thoroughly investigated using a combination of spectroscopic techniques. ¹H, ¹³C, and ²⁹Si NMR, along with IR spectroscopy, are employed to confirm the chemical composition and bonding arrangements within the polymer. [] Notably, ²⁹Si NMR proves particularly valuable in elucidating the polymer's microstructure, revealing the arrangement of silicon atoms and their surrounding substituents. [] This comprehensive characterization provides valuable insights into the structure-property relationships of the synthesized polymer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)









